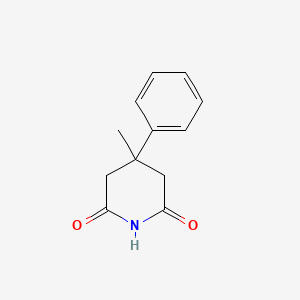

4-Methyl-4-phenylpiperidine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14149-32-7 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-methyl-4-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)7-10(14)13-11(15)8-12/h2-6H,7-8H2,1H3,(H,13,14,15) |

InChI Key |

JBCWFKPZSNLYQO-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |

Other CAS No. |

14149-32-7 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 4 Phenylpiperidine 2,6 Dione and Its Analogues

Strategies for Constructing the Piperidine-2,6-dione Core

The fundamental challenge in synthesizing 4-Methyl-4-phenylpiperidine-2,6-dione and related compounds lies in the formation of the heterocyclic glutarimide (B196013) ring. Chemists have developed numerous approaches that can be broadly categorized into cyclization reactions of linear precursors and specific ring-closing strategies.

Cyclization Reactions in Piperidine-2,6-dione Synthesis

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the piperidine-2,6-dione core. These methods typically involve the formation of one or two new bonds to close a linear precursor into a cyclic imide.

Thermal cyclization is a direct method for forming the imide ring of the piperidine-2,6-dione structure. A common approach involves the reaction between a dicarboxylic acid derivative, such as glutaric anhydride (B1165640), and a primary amine. For N-substituted analogues, an appropriate aniline (B41778) derivative can be reacted with glutaric anhydride. The process typically begins with the opening of the anhydride ring by the amine to form an intermediate amic acid. Subsequent heating promotes the dehydration and cyclization to yield the final N-substituted piperidine-2,6-dione.

A representative procedure involves refluxing a solution of an aniline derivative and glutaric anhydride in a solvent like toluene. researchgate.net The resulting amic acid intermediate is then treated with a cyclizing agent, such as 1,1'-carbonyldiimidazole, and heated to complete the imide formation. researchgate.net This two-step, one-pot procedure provides a reliable route to various N-aryl glutarimides.

Intramolecular cyclization offers a powerful strategy for assembling the piperidine (B6355638) ring from a suitably functionalized acyclic precursor. These pathways can involve various reaction types, including Michael additions and radical-mediated cyclizations. nih.govresearchgate.net

A recently developed method utilizes a transition-metal-free Michael addition/intramolecular imidation cascade. researchgate.net This approach constructs α-substituted and α,α-disubstituted piperidine-2,6-diones from readily available starting materials like substituted methyl acetates and acrylamides. researchgate.net The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), in a polar aprotic solvent like DMF. researchgate.net The process is initiated by the deprotonation of the methyl acetate (B1210297) derivative, which then undergoes a Michael addition to the acrylamide. The resulting intermediate subsequently undergoes an intramolecular cyclization via imidation to furnish the desired piperidine-2,6-dione. researchgate.net This method is noted for its operational simplicity and tolerance of a wide range of functional groups. researchgate.net

| Entry | Methyl Acetate Derivative | Acrylamide Derivative | Product | Yield (%) |

| 1 | Phenylacetate | Acrylamide | 3-Phenylpiperidine-2,6-dione | 75 |

| 2 | 4-Chlorophenylacetate | Acrylamide | 3-(4-Chlorophenyl)piperidine-2,6-dione | 81 |

| 3 | 2-Naphthylacetate | Acrylamide | 3-(Naphthalen-2-yl)piperidine-2,6-dione | 78 |

| 4 | Phenylacetate | N-Methylacrylamide | 1-Methyl-3-phenylpiperidine-2,6-dione | 65 |

| Data sourced from a study on transition-metal-free synthesis of piperidine-2,6-diones. researchgate.net |

Ring-Closing Reactions for Glutarimide Scaffolds

Ring-closing reactions encompass a range of transformations specifically designed to form the glutarimide ring system, often through multi-step, one-pot procedures or specific condensation strategies.

Baylis-Hillman adducts, which are 3-hydroxy-2-methylenealkanenitriles derived from aldehydes and acrylonitrile, serve as versatile building blocks for the synthesis of substituted piperidine-2,6-diones. researchgate.net A facile, one-pot protocol transforms these adducts into the target glutarimide framework. researchgate.netlongdom.org

The synthetic sequence involves several key steps:

Johnson-Claisen Rearrangement : The Baylis-Hillman alcohol is reacted with an orthoester under acidic conditions, leading to a γ,δ-unsaturated nitrile.

Partial Hydrolysis : The nitrile group is partially hydrolyzed to an amide.

Cyclization : The final intramolecular cyclization step forms the imide ring, yielding the substituted piperidine-2,6-dione. researchgate.net

This methodology allows for the introduction of various substituents at the 3-position of the piperidine-2,6-dione ring, depending on the aldehyde used to generate the initial Baylis-Hillman adduct. researchgate.net

| Entry | Aldehyde Used for Adduct | Resulting 3-Substituted Piperidine-2,6-dione |

| 1 | Benzaldehyde | 3-Benzylidenepiperidine-2,6-dione |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)piperidine-2,6-dione |

| 3 | 2-Naphthaldehyde | 3-(Naphthalen-2-ylmethylene)piperidine-2,6-dione |

| 4 | Propanal | 3-Propylidenepiperidine-2,6-dione |

| Illustrative examples based on the described synthetic protocol. researchgate.net |

Condensation reactions provide a classical yet effective means of constructing the piperidine-2,6-dione core. These reactions typically involve the condensation of active methylene (B1212753) compounds with other reagents to build the heterocyclic ring. For instance, the condensation of 1-methyl-4-piperidone (B142233) with active methylene compounds like cyanoacetamide can lead to related piperidine structures. acs.org

In the context of the 2,6-dione core, a relevant strategy is the reaction between an α,β-unsaturated ester and a compound containing an active methylene group and a nitrile or amide function, in the presence of a base. This can initiate a cascade of Michael addition followed by cyclization. The Guareschi-Thorpe condensation, for example, involves the reaction of a ketone with two equivalents of cyanoacetate (B8463686) in the presence of ammonia (B1221849) or an amine, which can lead to substituted 2,6-dicyanopiperidines that can be further hydrolyzed to the corresponding diones. acs.org These methods highlight the versatility of condensation chemistry in assembling the glutarimide scaffold.

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of a chiral quaternary center at the 4-position of the piperidine-2,6-dione ring is a key synthetic hurdle. The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which is essential for understanding its pharmacological properties.

The asymmetric synthesis of piperidine-2,6-dione scaffolds has been approached through various strategies, primarily focusing on the enantioselective formation of C-C and C-N bonds during the ring-forming process. While a direct asymmetric synthesis of this compound has not been extensively reported, several methodologies for related structures provide a foundation for potential synthetic routes.

One promising approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed. For the synthesis of chiral piperidines, chiral auxiliaries such as (S)-1-phenylethylamine have been utilized to control stereochemistry. rsc.org In the context of glutarimides, chiral oxazolidinones, popularized by David Evans, have been successfully employed in stereoselective alkylation and aldol (B89426) reactions, which could be adapted to construct the chiral center prior to cyclization.

Organocatalysis represents another powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline and its derivatives, can facilitate enantioselective Michael additions, which are key steps in the formation of the piperidine-2,6-dione ring. For instance, a highly enantioselective synthesis of trans-3,4-disubstituted glutarimides has been developed using oxidative N-heterocyclic carbene (NHC) catalysis in a formal [3 + 3] annulation reaction. acs.orgnih.govfigshare.com This method, however, is tailored for a different substitution pattern.

Metal-catalyzed reactions also offer a viable route to chiral piperidine scaffolds. Dirhodium catalysts have been employed in enantioselective C-H functionalization and cyclopropanation reactions of glutarimide derivatives, showcasing the potential for late-stage stereoselective modifications. acs.org

A summary of general asymmetric approaches to piperidine-2,6-dione scaffolds is presented in the table below.

| Approach | Catalyst/Auxiliary | Key Reaction | Enantioselectivity | Reference |

| Chiral Auxiliary | (S)-1-Phenylethylamine | Cyclization | High | rsc.org |

| Organocatalysis | N-Heterocyclic Carbene | [3+3] Annulation | Excellent | acs.orgnih.govfigshare.com |

| Metal Catalysis | Dirhodium Complexes | C-H Functionalization | High | acs.org |

Establishing stereochemical control at a quaternary carbon center, such as the 4-position of this compound, is a formidable synthetic challenge. nih.gov Direct enantioselective methods for the construction of this specific 4,4-disubstituted pattern are not well-documented. However, principles from the synthesis of other chiral piperidines and the construction of quaternary centers can be applied.

A potential strategy involves the stereoselective Michael addition of a nucleophile to a suitably substituted α,β-unsaturated precursor. For instance, the conjugate addition of an organometallic reagent to a 4-phenyl-2,6-dioxo-Δ³,⁴-piperidine derivative could be envisioned. The stereoselectivity of such an addition could be controlled by a chiral catalyst or by the use of a chiral nucleophile. The endo-aza-Michael addition is a known strategy for the synthesis of piperidines. ntu.edu.sgrsc.org

Another approach could utilize a chiral pool synthesis , starting from an enantiomerically pure building block that already contains the desired stereocenter. However, finding a readily available starting material with the 4-methyl-4-phenyl substitution pattern is unlikely.

The development of a short and safe enantioselective route for (R)-aminoglutethimide, a related 4-aryl-4-alkylpiperidine-2,6-dione, involved a chemoresolution of a racemic intermediate using a chiral resolving agent. acs.org This classical approach, while effective, is less efficient than a direct asymmetric synthesis. The authors of that study suggested that optimization of an asymmetric Michael addition could provide a more attractive alternative. acs.org

A plausible synthetic sequence for the enantioselective synthesis of this compound could involve the following steps:

Enantioselective conjugate addition of a methyl organometallic reagent to a 4-phenyl-α,β-unsaturated glutaric acid derivative, catalyzed by a chiral transition metal complex.

Cyclization of the resulting chiral dicarboxylic acid derivative to form the piperidine-2,6-dione ring.

The success of this approach would heavily rely on the development of a highly enantioselective catalyst for the initial Michael addition step.

Novel Synthetic Protocols for this compound Derivatization

Derivatization of the this compound scaffold is crucial for exploring its structure-activity relationship and developing analogues with improved properties. Novel synthetic protocols can be applied to modify different positions of the molecule.

The nitrogen atom (N-1 position) of the glutarimide ring is a common site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. nih.gov More advanced methods for N-functionalization could involve transition metal-catalyzed cross-coupling reactions to introduce aryl or vinyl groups.

The aromatic ring at the 4-position provides another handle for modification. Electrophilic aromatic substitution reactions could be used to introduce substituents onto the phenyl ring, although the regioselectivity might be challenging to control. Alternatively, starting from a substituted phenylacetonitrile (B145931) in the initial synthesis would provide access to a range of phenyl-substituted analogues.

C-H functionalization is a modern and powerful tool for the direct introduction of functional groups without the need for pre-installed handles. nih.gov While not specifically reported for this compound, rhodium-catalyzed C-H insertion reactions have been successfully applied to other piperidine derivatives, suggesting that this approach could be used to introduce functionality at various positions on the piperidine ring. nih.gov

The table below summarizes potential derivatization strategies for this compound.

| Position | Reaction Type | Potential Reagents | Expected Product |

| N-1 | N-Alkylation | Alkyl halides, Base | N-Alkyl derivatives |

| N-1 | N-Arylation | Aryl halides, Pd catalyst | N-Aryl derivatives |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Substituted phenyl derivatives |

| Piperidine Ring | C-H Functionalization | Diazo compounds, Rh catalyst | C-H functionalized derivatives |

Industrial Scalability Considerations for Piperidine-2,6-dione Intermediates

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost-effectiveness, safety, robustness, and environmental impact. For the production of piperidine-2,6-dione intermediates, these considerations are paramount.

A key aspect of industrial scalability is the choice of starting materials and reagents . They should be readily available, inexpensive, and have a low toxicity profile. The synthesis of aminoglutethimide, for example, was redesigned to avoid hazardous nitration technology. acs.org

Process optimization is crucial for ensuring high yields and purity on a large scale. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading. The development of continuous flow protocols for the synthesis of chiral piperidines offers significant advantages in terms of scalability, safety, and efficiency over traditional batch processes. nih.govorganic-chemistry.org

Work-up and purification procedures must be amenable to large-scale operations. Crystallization is often the preferred method for purification on an industrial scale as it is generally more cost-effective and scalable than chromatography.

Finally, environmental considerations are increasingly important in chemical manufacturing. The development of "green" synthetic routes that minimize waste and the use of hazardous solvents is a key goal in industrial process development.

In the context of this compound intermediates, a scalable synthesis would likely involve a convergent route with a minimal number of steps, utilizing robust and well-understood chemical transformations. The development of a catalytic asymmetric process would be highly desirable from an industrial perspective as it would avoid the need for costly and often wasteful chiral resolutions.

Chemical Reactivity and Derivatization of 4 Methyl 4 Phenylpiperidine 2,6 Dione

Reaction Pathways of the Piperidine-2,6-dione Moiety

The glutarimide (B196013) ring is a versatile scaffold, but its reactivity presents specific challenges and opportunities for chemical modification.

Reactivity of the Imide Carbonyl Centers

The piperidine-2,6-dione moiety contains two carbonyl groups integrated within a cyclic imide system. The lone pair of electrons on the central nitrogen atom is delocalized across both carbonyl groups, which influences their electrophilicity. This delocalization is a key factor in the stability and reactivity of the ring.

In N-acyl-glutarimides, which are related structures, the amide bond is often twisted from planarity. This ground-state destabilization of the amide bond significantly increases the reactivity of the carbonyl centers toward nucleophilic attack and makes the N-C(O) bond susceptible to cleavage. acs.org This principle highlights the inherent electrophilicity of the carbonyl carbons in the glutarimide ring, making them targets for various nucleophiles.

Influence of Methyl and Phenyl Substituents on Ring System Reactivity

The presence of both a methyl and a phenyl group at the C4 position of the piperidine-2,6-dione ring introduces significant steric and electronic effects that modulate its reactivity.

Steric Hindrance: The gem-disubstitution at the C4 position creates steric bulk around the core ring structure. This can hinder the approach of nucleophiles to the carbonyl carbons at C2 and C6, potentially slowing down reactions at these centers compared to unsubstituted or monosubstituted glutarimides. uni.eduyoutube.com

Challenges in Glutarimide Derivatization: Ring Opening and Epimerization

A primary challenge in the chemical modification of glutarimide-containing compounds is the susceptibility of the imide ring to hydrolysis and nucleophilic attack, leading to ring opening. nih.gov This reaction is often base-catalyzed and can occur under relatively mild conditions. For example, treatment of N-acyl glutarimides with bases like lithium hydroxide (B78521) can trigger ring opening, followed by cleavage to yield primary amides.

Another significant challenge, particularly for chiral glutarimide derivatives, is the risk of epimerization at stereocenters adjacent to the carbonyl groups (the α-positions, C3 and C5). The protons at these positions can be acidic and may be abstracted under basic conditions, leading to a loss of stereochemical integrity. While 4-Methyl-4-phenylpiperidine-2,6-dione itself is achiral, this is a critical consideration when synthesizing derivatives with new stereocenters at the C3 or C5 positions. nih.gov The stability of the glutarimide ring is therefore a crucial factor in planning multi-step syntheses. rsc.orgnih.gov

Functionalization Strategies for this compound Analogues

Derivatization of this compound can be achieved by targeting the imide nitrogen or the peripheral phenyl group, allowing for the synthesis of a diverse range of analogues.

N-Alkylation and N-Arylation Reactions of the Imide Nitrogen

The nitrogen atom of the glutarimide ring is a key site for functionalization. The imide proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion. nih.gov This anion can then react with various electrophiles, such as alkyl or aryl halides, to form N-substituted derivatives. researchgate.netnih.gov

This strategy has been employed to synthesize a number of 4-phenylpiperidine-2,6-dione (B1266656) derivatives bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the N1 position. nih.govresearchgate.net These reactions typically involve the reaction of the parent glutarimide with an appropriate alkyl halide in the presence of a base.

Interactive Table: Examples of N-Alkylation Agents for Piperidine-2,6-diones

| Alkylating/Arylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Propargyl bromide | NaH | THF | N-alkynyl |

| Benzyl bromide | K₂CO₃ | DMF | N-benzyl |

| 1-Bromo-4-chlorobutane | K₂CO₃ | DMF | N-(4-chlorobutyl) |

This table represents common reaction types for glutarimide N-functionalization; specific conditions may vary.

Substitutions and Modifications at the Phenyl Moiety

The phenyl group at the C4 position offers another avenue for structural modification through electrophilic aromatic substitution. wikipedia.org The reactivity and regioselectivity of these reactions are governed by the directing effect of the substituent attached to the ring—in this case, the 4-methylpiperidine-2,6-dione-4-yl group.

This alkyl substituent is generally considered an ortho-, para-director. masterorganicchemistry.comlibretexts.org However, the bulky nature of the entire piperidine-dione structure can cause significant steric hindrance, potentially favoring substitution at the less hindered para-position over the ortho-positions. Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: (using an acyl chloride/AlCl₃ or alkyl chloride/AlCl₃) to introduce acyl or alkyl groups.

Alternatively, functionalization can be achieved using modern cross-coupling methodologies if the starting material contains a pre-functionalized phenyl ring (e.g., a bromo-phenyl group). Reactions like the Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds with boronic acids. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Glutarimide Derivatives

The functionalization of the glutarimide ring, a core component of this compound, through cross-coupling reactions presents a significant synthetic challenge. thieme-connect.comnih.gov The glutarimide structure is sensitive to the traditional aqueous and basic conditions often employed in palladium-catalyzed cross-coupling reactions, which can lead to ring-opening or epimerization at adjacent stereocenters. thieme-connect.comnih.gov Despite these difficulties, significant progress has been made, particularly in the application of Suzuki-Miyaura cross-coupling reactions. thieme-connect.comnih.gov

Recent research has focused on developing milder, anhydrous conditions to facilitate these transformations. nih.govacs.org One successful approach involves the replacement of traditional alkali bases with a fluoride (B91410) source, such as potassium fluoride, which enhances the reactivity of trifluoroborate coupling partners. thieme-connect.comnih.gov These anhydrous, fluoride-enhanced conditions have proven effective for the Suzuki-Miyaura coupling of glutarimide-containing compounds, allowing for the formation of C(sp²)–C(sp²) bonds in high yields while preserving the integrity of the glutarimide ring and its sensitive stereocenters. nih.govacs.org

The choice of catalyst and solvent is also crucial for the success of these reactions. thieme-connect.com Electron-rich trialkyl phosphine-based palladium(0) precatalysts have been identified as optimal for reactivity. thieme-connect.com Solvents such as dioxane or dimethyl sulfoxide (B87167) (DMSO) are often used, with DMSO being preferable in some cases to improve the solubility of the substrates. thieme-connect.com These conditions have been successfully applied to couple various glutarimide derivatives with both alkenyl- and aryl-trifluoroborates. thieme-connect.com

Another area of investigation involves the cross-coupling of N-acyl-glutarimides, where the reactivity is driven by the ground-state destabilization of the amide bond. acs.orgacs.org Studies on the Suzuki-Miyaura cross-coupling of these derivatives by N-C bond cleavage have shown excellent yields using palladium-N-heterocyclic carbene (NHC) precatalysts like [Pd(IPr)(cin)Cl]. acs.org This demonstrates the versatility of the glutarimide scaffold in different types of cross-coupling strategies. acs.orgacs.org

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a Glutarimide Derivative

| Parameter | Condition | Rationale / Observation | Citation |

| Base | Potassium Fluoride (KF) | Milder, non-carbonate base; beneficial effect on yield compared to cesium carbonate. | thieme-connect.comnih.gov |

| Catalyst | Electron-rich trialkyl phosphine-based Pd(0) precatalysts | Shown to be optimal for reactivity. | thieme-connect.com |

| Coupling Partner | Potassium trifluoroborates | Effective under anhydrous, fluoride-enhanced conditions. | thieme-connect.comnih.govacs.org |

| Solvent | Dioxane or DMSO | Anhydrous media; DMSO can be preferable for solubility purposes. | thieme-connect.com |

| Key Feature | Anhydrous Conditions | Prevents ring-opening and preserves stereocenter integrity. | thieme-connect.comnih.gov |

Derivatization for Advanced Chemical Conjugation and Scaffold Modification

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules through derivatization. These modifications are crucial for applications in areas like the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where the glutarimide moiety plays a key role in recruiting target proteins. thieme-connect.com

Derivatization commonly occurs at the nitrogen atom of the piperidine-2,6-dione ring. For instance, new series of 4-phenylpiperidine-2,6-diones have been synthesized by introducing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the N-1 position. nih.gov This type of modification allows for the exploration of structure-activity relationships by varying the length of the alkyl chain and the substituents on the terminal phenylpiperazine ring. nih.gov

Heck coupling reactions have also been employed to derivatize piperidine (B6355638) scaffolds, providing access to 2-substituted-5-benzylic-5,6-dehydropiperidines. whiterose.ac.uk Subsequent hydrogenation of these products yields 2,5-disubstituted piperidines, demonstrating a pathway for complex scaffold modification. whiterose.ac.uk

The goal of such derivatization is often to attach linkers or other functional moieties for advanced chemical conjugation. The development of robust synthetic methodologies, such as the fluoride-enhanced Suzuki-Miyaura coupling, directly enables the creation of vinyl-functionalized glutarimide derivatives. nih.gov These vinyl groups can then serve as handles for further chemical transformations, facilitating the construction of intricate molecular architectures and bioconjugates. The ability to functionalize the glutarimide core while maintaining its structural integrity is paramount for its application in advanced chemical biology and medicinal chemistry. acs.org

Table 2: Examples of Derivatization Strategies for Piperidine-2,6-dione Scaffolds

| Strategy | Position of Modification | Reagents/Reaction Type | Purpose of Derivatization | Citation |

| N-Alkylation | N-1 of the glutarimide ring | ω-[4-(substituted phenyl)piperazin-1-yl]alkyl halides | Introduction of complex side chains to modify biological activity. | nih.gov |

| Suzuki-Miyaura Coupling | C-position on an attached aryl group | Potassium trifluoroborates, Pd(0) catalyst, KF | C-C bond formation to attach vinyl or aryl groups for further conjugation. | thieme-connect.comnih.gov |

| Heck Coupling | C-5 position of the piperidine ring | Aryl iodides, Pd catalyst | Creation of 5-benzylic-5,6-dehydropiperidines for further scaffold elaboration. | whiterose.ac.uk |

Advanced Spectroscopic Characterization of 4 Methyl 4 Phenylpiperidine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific high-resolution ¹H NMR and ¹³C NMR chemical shift data for 4-Methyl-4-phenylpiperidine-2,6-dione have not been reported in publicly accessible literature. A detailed analysis would require experimental acquisition of these spectra.

Based on the structure, the expected ¹H NMR spectrum would feature signals corresponding to the methyl group, the methylene (B1212753) protons of the piperidine (B6355638) ring, the aromatic protons of the phenyl group, and the imide proton. The ¹³C NMR spectrum would analogously show distinct signals for the methyl carbon, the quaternary carbon, the methylene carbons, the carbonyl carbons, and the aromatic carbons. Without experimental data, a precise chemical shift table cannot be compiled.

Application of Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

There are no published studies applying two-dimensional (2D) NMR techniques to this compound. Such techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Investigation of Solvent Effects on NMR Spectral Features

The influence of different deuterated solvents on the NMR spectral features of this compound has not been investigated in the available literature. Studies on related compounds suggest that solvent-solute interactions, particularly hydrogen bonding with the imide proton and the carbonyl groups, could induce notable changes in chemical shifts. However, without experimental data for the title compound, a specific analysis of solvent effects is not possible.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

An experimental Fourier-Transform Infrared (FT-IR) spectrum for this compound is not available in the reviewed literature. A theoretical analysis would predict characteristic absorption bands for the various functional groups present in the molecule.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (imide) | 3200 - 3100 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=O (imide) | 1750 - 1680 | Symmetric and Asymmetric Stretching |

| C=C (aromatic) | 1600 - 1450 | Ring Stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

There is no published Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. The UV-Vis spectrum would be expected to be dominated by the electronic transitions of the phenyl group. The primary absorption bands would likely correspond to π → π* transitions within the aromatic ring. The exact position and intensity of these bands would require experimental measurement.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structural Determination and Conformation

Comprehensive searches for published X-ray crystallographic data for the specific compound this compound have not yielded any publicly available crystal structures. While crystallographic studies have been conducted on analogous compounds, including various substituted piperidine-2,6-diones and other piperidine derivatives, the specific solid-state conformation, molecular packing, and intermolecular interactions of this compound remain undetermined in the absence of experimental X-ray diffraction data.

Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be provided at this time. The subsequent discussion on molecular packing and intermolecular interactions is consequently precluded. The determination of these structural features would require a dedicated single-crystal X-ray diffraction study of this compound.

Crystal Structure Analysis and Molecular Packing Arrangements

Information regarding the crystal system, space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice for this compound is not available in the current scientific literature.

Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

A definitive characterization of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, or potential π-π stacking, that govern the solid-state assembly of this compound cannot be conducted without the prerequisite crystallographic data.

Computational and Theoretical Investigations of 4 Methyl 4 Phenylpiperidine 2,6 Dione

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methyl-4-phenylpiperidine-2,6-dione, these methods would provide a foundational understanding of its three-dimensional structure and electron distribution.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the molecular geometry of organic compounds. A typical study of this compound would involve calculations using a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. This process of geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable three-dimensional structure. Such data is crucial for understanding its physical properties and potential interactions with biological targets.

Conformational Analysis and Energy Landscape Exploration

The piperidine (B6355638) ring is known for its conformational flexibility, most commonly adopting chair, boat, or twist-boat conformations. A comprehensive conformational analysis of this compound would be necessary to explore its energy landscape. This would involve systematically rotating key single bonds (e.g., the bond connecting the phenyl group to the piperidine ring) and calculating the potential energy at each step. The results would identify the most stable conformer(s) and the energy barriers between them, providing insight into the molecule's dynamic behavior in different environments. For instance, the orientation of the phenyl and methyl groups (axial vs. equatorial) on the piperidine-2,6-dione ring would be a primary focus of such an analysis.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electronic characteristics of a molecule, which are critical for determining its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following data is illustrative and not based on actual calculations for this compound.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations could generate predicted vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies would correspond to specific molecular motions (stretching, bending), and the predicted NMR shifts would help in assigning the signals in experimentally obtained ¹H and ¹³C NMR spectra to specific atoms within the molecule.

Computed Vibrational Frequencies and Comparison with Experimental Data

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these vibrational frequencies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice that provides a good balance between accuracy and computational cost for organic molecules. psgcas.ac.in

Theoretical frequency calculations are typically performed on the optimized geometry of the molecule in its ground state. The resulting harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To facilitate a more accurate comparison with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy, these computed frequencies are commonly scaled by an empirical factor. For the B3LYP method, this scaling factor is typically around 0.96-0.98. psgcas.ac.in

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Hypothetical Computed (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | ~1700-1750 | ~1720 | Symmetric/Asymmetric stretching of the dione (B5365651) carbonyl groups |

| ν(C-H)aromatic | ~3000-3100 | ~3050 | Stretching of C-H bonds in the phenyl ring |

| ν(C-H)aliphatic | ~2850-3000 | ~2950 | Stretching of C-H bonds in the piperidine ring and methyl group |

| ν(C-N) | ~1200-1350 | ~1280 | Stretching of the carbon-nitrogen bonds in the piperidine ring |

| δ(C-H)aromatic | ~700-900 | ~750 | Out-of-plane bending of C-H bonds in the phenyl ring |

Note: The data in this table is illustrative and based on typical vibrational frequencies for glutarimide (B196013) and piperidine derivatives. Specific experimental and computed values for this compound would require a dedicated study.

Computed NMR Chemical Shifts (e.g., using Gauge-Invariant Atomic Orbital (GIAO) method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and coupling constants, aiding in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived.

These calculations are typically performed at the DFT level of theory, often using the same functional (e.g., B3LYP) and basis set as for geometry optimization and frequency calculations. The computed isotropic shielding values are then converted to chemical shifts by referencing them to the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, distinct signals would be expected for the protons and carbons of the methyl group, the phenyl group, and the piperidine ring. The quaternary carbon at position 4 would be a key feature in the ¹³C NMR spectrum.

| Atom | Nucleus | Expected Experimental Chemical Shift (ppm) | Illustrative Computed Chemical Shift (ppm) |

|---|---|---|---|

| Methyl Group | ¹³C | ~20-30 | ~25 |

| Methyl Group | ¹H | ~1.5-2.0 | ~1.7 |

| Piperidine Ring (C2, C6 - Carbonyls) | ¹³C | ~170-180 | ~175 |

| Piperidine Ring (C4 - Quaternary) | ¹³C | ~40-50 | ~45 |

| Piperidine Ring (CH₂) | ¹H | ~2.0-3.0 | ~2.5 |

| Phenyl Ring (ipso-C) | ¹³C | ~140-150 | ~145 |

| Phenyl Ring (other C) | ¹³C | ~125-130 | ~128 |

| Phenyl Ring (H) | ¹H | ~7.2-7.5 | ~7.3 |

Note: The data in this table is illustrative and based on typical NMR chemical shifts for related structures. Actual values would depend on the specific electronic environment and solvent effects.

Reaction Mechanism Studies and Transition State Analysis in Piperidine-2,6-dione Formation

The synthesis of the 4,4-disubstituted piperidine-2,6-dione core often involves an intramolecular cyclization reaction. A plausible route is the Dieckmann condensation of a diester precursor. wikipedia.org Computational chemistry is a powerful tool for investigating such reaction mechanisms in detail.

By mapping the potential energy surface of the reaction, key structures such as reactants, intermediates, transition states, and products can be identified and their energies calculated. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the transition state is crucial for determining the activation energy of the reaction, which governs its rate.

For the formation of this compound, a computational study would likely investigate the base-catalyzed intramolecular cyclization of a corresponding N-substituted diethyl 3-(cyanomethyl)-3-phenyladipate or similar precursor. The study would model the deprotonation at an α-carbon, the subsequent nucleophilic attack on the other ester carbonyl group to form the six-membered ring, and the final protonation steps. wikipedia.org Transition state analysis would involve frequency calculations to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. Such studies provide insights into the reaction's feasibility, stereoselectivity, and the effects of substituents on the reaction pathway.

Theoretical Frameworks in Reactivity and Selectivity Prediction for Glutarimide Systems

Theoretical frameworks are employed to predict the reactivity and selectivity of chemical systems, including those containing the glutarimide scaffold. These methods can guide synthetic efforts and help in understanding the biological activity of molecules.

DFT-Based Reactivity Descriptors: Conceptual DFT provides a range of descriptors that quantify the reactivity of a molecule. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrophilicity and Nucleophilicity Indices: These global descriptors quantify the propensity of a molecule to act as an electrophile or nucleophile.

Fukui Functions: These local reactivity descriptors indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For glutarimide systems, QSAR studies can be used to predict properties like receptor binding affinity or inhibitory activity. These models are built using a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activities. While not a direct study of a single molecule's reactivity, QSAR provides a framework for predicting the behavior of related glutarimide derivatives. These theoretical approaches provide a robust framework for understanding and predicting the chemical behavior of glutarimide systems, including this compound.

Future Research Directions and Advanced Chemical Exploration of 4 Methyl 4 Phenylpiperidine 2,6 Dione Scaffolds

Elucidation of Complex Reaction Mechanisms for 4-Methyl-4-phenylpiperidine-2,6-dione Formation and Derivatization

A thorough understanding of the reaction mechanisms governing the formation and derivatization of this compound is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. Future research should focus on detailed mechanistic studies of key transformations.

Formation Mechanisms: The classical approach to glutarimide (B196013) synthesis often involves the cyclization of glutamic acid derivatives or the reaction of glutaric anhydride (B1165640) with amines. For this compound, this would typically involve a precursor such as 3-methyl-3-phenylglutaric acid or its anhydride. Mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates involved in the cyclization process. Key questions to address include the role of catalysts, the effect of solvent polarity on reaction rates and yields, and the potential for competing side reactions.

Derivatization Pathways: The derivatization of the this compound scaffold can occur at several positions, including the nitrogen atom of the imide, the alpha-carbons to the carbonyl groups, and the phenyl ring. Mechanistic investigations into N-alkylation, N-arylation, and reactions at the alpha-positions are crucial. For instance, understanding the pKa of the N-H bond is essential for predicting the reactivity in N-functionalization reactions. Similarly, elucidating the mechanism of enolate formation at the alpha-carbons will inform the stereochemical outcome of alkylation and aldol-type reactions.

Design and Stereoselective Synthesis of Advanced this compound Analogues

The introduction of stereocenters into the this compound scaffold opens up avenues for the development of chiral analogs with potentially unique chemical and physical properties.

Asymmetric Synthesis: Future efforts should be directed towards the development of efficient and highly stereoselective synthetic routes. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis to control the stereochemistry at the C4 position and potentially at the C3 and C5 positions. For example, enantioselective Michael additions to appropriately substituted precursors could establish the quaternary stereocenter at C4.

Advanced Analogs: The design of advanced analogs could involve the introduction of diverse functional groups on the phenyl ring or the methyl group, as well as modifications to the piperidine-2,6-dione core itself. For instance, the replacement of the phenyl group with other aromatic or heteroaromatic moieties could significantly alter the electronic and steric properties of the molecule. The synthesis of spirocyclic derivatives, where the C4 position is part of another ring system, represents another exciting direction for creating novel three-dimensional structures.

Below is a table summarizing potential stereoselective synthetic strategies for advanced analogues:

| Synthetic Strategy | Description | Potential Outcome |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation, followed by its removal. | Enantiomerically enriched this compound. |

| Organocatalytic Michael Addition | The use of a small chiral organic molecule to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated precursor. | Asymmetric formation of the C4 quaternary stereocenter. |

| Transition-Metal Catalyzed Allylic Alkylation | A transition metal complex with a chiral ligand is used to catalyze the enantioselective alkylation of an allylic substrate. | Introduction of chirality at a position adjacent to the piperidine-2,6-dione ring. |

| Diastereoselective Cyclization | Cyclization of a chiral, non-racemic precursor to control the stereochemistry of the newly formed ring. | Formation of diastereomerically pure cyclic structures. |

Computational Design and Prediction of Novel this compound Derivatives for Targeted Chemical Applications

Computational chemistry and molecular modeling are powerful tools for the rational design and prediction of the properties of novel this compound derivatives.

In Silico Design and Screening: Density functional theory (DFT) and other quantum mechanical methods can be used to calculate the geometric and electronic properties of designed analogs. This information can be used to predict their reactivity, stability, and spectral characteristics. Virtual screening of libraries of this compound derivatives against specific targets, such as protein binding sites or material interfaces, can help prioritize synthetic efforts.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of these compounds with their physicochemical properties, such as solubility, lipophilicity, and melting point. These models can guide the design of derivatives with desired properties for specific applications, for example, in materials science or as chemical probes.

Development of High-Throughput Synthetic Methodologies for Substituted Glutarimide Scaffolds

To explore the vast chemical space around the this compound scaffold, the development of high-throughput synthesis (HTS) methodologies is essential. HTS allows for the rapid and parallel synthesis of large libraries of compounds, facilitating the discovery of molecules with desired properties.

Combinatorial Synthesis: Solid-phase and solution-phase combinatorial synthesis strategies can be employed to generate diverse libraries of this compound derivatives. For example, a resin-bound glutaric acid derivative could be reacted with a library of primary amines, followed by cyclization and cleavage from the solid support to yield a library of N-substituted glutarimides. A recent study demonstrated an expedited Buchwald-Hartwig cross-coupling of (hetero)aryl halides with unprotected aminoglutethimide, a process enabled by high-throughput combinatory screening of various reaction parameters. acs.orgnih.govchemrxiv.org

Automated Synthesis: The use of automated synthesis platforms can further accelerate the generation of compound libraries. These platforms can perform reactions, work-ups, and purifications in a fully automated fashion, significantly increasing the efficiency of the discovery process.

The following table outlines key aspects of developing high-throughput synthetic methodologies for glutarimide scaffolds:

| Methodology Component | Description | Advantage |

| Solid-Phase Synthesis | The starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are easily washed away. | Simplified purification and potential for automation. |

| Solution-Phase Parallel Synthesis | Reactions are carried out in solution in a parallel format (e.g., in multi-well plates). | Broader reaction scope and easier reaction monitoring. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reaction rates. | Reduced reaction times and often improved yields. |

| Flow Chemistry | Reactions are performed in a continuous flow system, allowing for precise control over reaction parameters and easy scalability. | Enhanced safety, reproducibility, and scalability. |

Integration of this compound into Complex Chemical Architectures and Materials Research

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the construction of more complex chemical architectures and functional materials.

Supramolecular Chemistry: The imide functionality of the glutarimide ring can participate in hydrogen bonding, making it a useful motif for the design of self-assembling systems. The phenyl group can engage in π-π stacking interactions, further directing the assembly of supramolecular structures such as gels, liquid crystals, or molecular cages.

Polymer and Materials Science: The incorporation of this compound derivatives as monomers or pendant groups in polymers could lead to materials with novel thermal, optical, or mechanical properties. For instance, polysilsesquioxanes bearing glutarimide side-chains have been synthesized and shown to have high thermal stability and UV-protective properties. mdpi.com The chromophoric carbonyl groups of the glutarimide fragments contribute to UV absorption, making these materials promising for applications as protective coatings. mdpi.com

Complex Molecule Synthesis: The this compound scaffold can serve as a rigid core for the synthesis of complex, multi-functional molecules. Its well-defined three-dimensional structure can be used to orient appended functional groups in a precise manner, which is of interest in areas such as catalysis and molecular recognition.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Methyl-4-phenylpiperidine-2,6-dione, and how can reaction parameters be optimized?

- Answer : Synthesis typically involves cyclization or condensation reactions, with parameters like temperature, solvent polarity, and catalyst loading critically influencing yield. Factorial design of experiments (DoE) is recommended to systematically optimize variables (e.g., temperature, pH, stoichiometry) while minimizing experimental runs . For example, a 2<sup>k</sup> factorial design can isolate key factors affecting reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography is essential, guided by polarity differences between the product and byproducts .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm molecular structure via chemical shifts (e.g., ketone groups at δ ~200 ppm in <sup>13</sup>C NMR).

- XRD : Single-crystal X-ray diffraction provides definitive stereochemical details, as demonstrated in structurally analogous diones (e.g., bond angles, torsion angles) .

- MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

- IR : Stretching frequencies for carbonyl groups (1700–1750 cm<sup>-1</sup>) confirm diketone functionality .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps due to potential volatile byproducts.

- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent oxidation.

- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the reaction mechanisms of this compound in complex systems?

- Answer : Density Functional Theory (DFT) calculates transition states and activation energies for key steps (e.g., cyclization). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects and conformational stability. Software like COMSOL Multiphysics integrates AI to optimize reaction pathways and predict side products, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔHf, solubility) for this compound?

- Answer :

- Validation : Cross-reference data from peer-reviewed sources (e.g., crystallography databases, IUPAC reports) and replicate measurements under standardized conditions.

- Error Analysis : Use statistical tools (e.g., ANOVA) to identify systematic vs. random errors in calorimetry or solubility studies.

- Computational Cross-Checks : Compare experimental ΔHf with values derived from group contribution methods or quantum mechanical calculations .

Q. What advanced separation techniques (e.g., membrane technologies, chiral chromatography) are suitable for isolating enantiomers or derivatives of this compound?

- Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases for enantiomeric resolution.

- Membrane Separation : Nanofiltration membranes (MWCO ~300–500 Da) can separate derivatives based on size exclusion.

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to form diastereomeric salts with distinct solubility profiles .

Q. How can researchers design experiments to investigate the biological activity or catalytic applications of this compound?

- Answer :

- Biological Assays : Conduct in vitro enzyme inhibition studies (e.g., acetylcholinesterase for neurological applications) with dose-response curves (IC50 determination).

- Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Pd, Ru) for cross-coupling or oxidation reactions, monitoring turnover frequency (TOF) via GC/MS .

- High-Throughput Methods : Employ robotic liquid handlers to screen >100 reaction conditions/day, using DOE principles to prioritize variables .

Methodological Considerations

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and LIMS systems to ensure traceability and prevent data breaches .

- Interdisciplinary Collaboration : Integrate chemical engineering principles (e.g., reactor design, scale-up criteria) with synthetic chemistry to bridge lab-to-pilot plant gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.